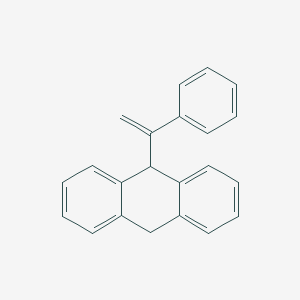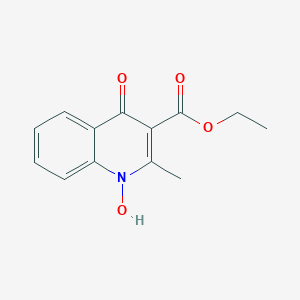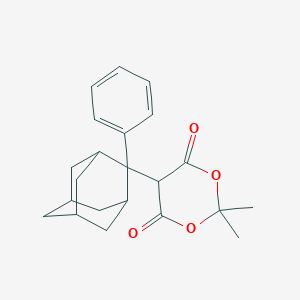
1-(4-Bromophenyl)tetradecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)tetradecan-1-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a tetradecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)tetradecan-1-one can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halide. For this compound, the reaction would involve 4-bromophenylboronic acid and tetradecanone under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)tetradecan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group in the tetradecanone chain can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction or potassium permanganate for oxidation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 1-(4-aminophenyl)tetradecan-1-one or 1-(4-thiophenyl)tetradecan-1-one.
Oxidation: 1-(4-Bromophenyl)tetradecanoic acid.
Reduction: 1-(4-Bromophenyl)tetradecan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)tetradecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)tetradecan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ketone group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but has a shorter chain and an alcohol functional group.
1-(4-Bromophenyl)propane: Similar structure but with a propane chain instead of tetradecanone.
Uniqueness: 1-(4-Bromophenyl)tetradecan-1-one is unique due to its long tetradecanone chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity compared to shorter-chain analogs .
Propiedades
IUPAC Name |
1-(4-bromophenyl)tetradecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPMGSFGCSCSLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)





methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
